molecular formula C9H7FO2 B2980346 1-(3-Fluorophenyl)propane-1,2-dione CAS No. 10557-18-3

1-(3-Fluorophenyl)propane-1,2-dione

Cat. No.: B2980346
CAS No.: 10557-18-3
M. Wt: 166.151
InChI Key: FVXJGNSSBYPBFW-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)propane-1,2-dione is an organic compound with the molecular formula C9H7FO2. It is a derivative of propane-1,2-dione, where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)propane-1,2-dione can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)propane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluorophenyl)propane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)propane-1,2-dione
  • 1-(3-Bromophenyl)propane-1,2-dione
  • 1-(3-Iodophenyl)propane-1,2-dione

Uniqueness

1-(3-Fluorophenyl)propane-1,2-dione is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

1-(3-fluorophenyl)propane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXJGNSSBYPBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10557-18-3
Record name 1-(3-fluorophenyl)propane-1,2-dione
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